molecular formula C16H14F3NO5S B2649619 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1105205-31-9

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2649619
CAS RN: 1105205-31-9
M. Wt: 389.35
InChI Key: XOWFYZBNHUTXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide, also known as BDBES, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BDBES is a sulfonamide derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Anti-Inflammatory and Anticancer Potential

Research into derivatives of the mentioned compound has uncovered potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. One study demonstrated that certain derivatives exhibited anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib, a known medication. This suggests the compound's derivatives could be developed into therapeutic agents with multiple functionalities (Ş. Küçükgüzel et al., 2013).

Catalysis and Synthetic Applications

The compound and its derivatives have been used as ligands in catalytic processes, illustrating their role in synthetic chemistry. For instance, derivatives have been involved in base-free transfer hydrogenation of ketones, showcasing their utility in creating more efficient and environmentally friendly catalytic reactions (A. Ruff et al., 2016). Another study highlighted its use in oxidative cross-coupling reactions, which could offer new pathways for chemical synthesis (M. Miura et al., 1998).

Neuroprotective Properties

Investigations into the neuroprotective effects of sulfonamide derivatives have shown promising results. For example, specific derivatives have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, a therapeutic target for neurodegenerative diseases. These compounds effectively increased kynurenic acid in the brain, suggesting a potential role in neuroprotection and the treatment of neurological disorders (S. Röver et al., 1997).

Imaging and Diagnostic Applications

Research into Mn2+ complexes containing sulfonamide groups has unveiled pH-responsive relaxivity, indicating their potential as contrast agents in magnetic resonance imaging (MRI). This could significantly improve the diagnostic capabilities of MRI by providing pH-sensitive imaging contrasts, which are valuable for detecting and monitoring various diseases (R. Uzal-Varela et al., 2020).

Enzyme Inhibition for Disease Treatment

The compound's derivatives have been studied for their enzyme inhibitory activities, particularly against enzymes like carbonic anhydrases, which play crucial roles in physiological processes. These inhibitors have potential applications in treating diseases like glaucoma, epilepsy, and certain types of tumors, highlighting the compound's relevance in medicinal chemistry (A. Di Fiore et al., 2011).

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO5S/c17-16(18,19)12-3-1-2-4-15(12)26(21,22)20-7-8-23-11-5-6-13-14(9-11)25-10-24-13/h1-6,9,20H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWFYZBNHUTXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.